Calcium-sensing receptor antagonist 18c is a compound that belongs to a class of drugs known as calcilytics, which are designed to inhibit the calcium-sensing receptor. This receptor plays a crucial role in maintaining calcium homeostasis in the body by regulating parathyroid hormone secretion and influencing various cellular signaling pathways. The development of calcium-sensing receptor antagonists like 18c has significant implications for treating conditions associated with dysregulated calcium metabolism, including certain types of hyperparathyroidism and osteoporosis.
Calcium-sensing receptor antagonist 18c is classified under the broader category of calcilytics, which are allosteric antagonists of the calcium-sensing receptor. These compounds have been synthesized through various chemical methodologies and are characterized by their ability to modulate the receptor's activity. The specific chemical identity of 18c is associated with the CAS number 802916-30-9, which facilitates its identification in scientific literature and databases .
The synthesis of calcium-sensing receptor antagonist 18c involves multiple steps that typically start from readily available starting materials. The synthetic route generally includes:
Technical details regarding the specific reactions and conditions used in synthesizing 18c can be found in relevant chemical literature .
The molecular structure of calcium-sensing receptor antagonist 18c can be described in terms of its constituent atoms and functional groups.
Data regarding the molecular weight, melting point, and other structural parameters are essential for understanding its physical behavior in biological systems .
Calcium-sensing receptor antagonist 18c undergoes several chemical reactions that are crucial for its function:
Technical details about these reactions can be elucidated through studies examining the binding kinetics and thermodynamics involved .
The mechanism of action for calcium-sensing receptor antagonist 18c involves:
Data on its efficacy can be gathered from pharmacological studies that measure changes in hormone levels and cellular responses following treatment with 18c .
The physical and chemical properties of calcium-sensing receptor antagonist 18c include:
Relevant data from experimental analyses provide insights into how these properties affect its bioavailability and therapeutic potential .
Calcium-sensing receptor antagonist 18c has several scientific applications:
The Calcium-Sensing Receptor is a Class C G-protein-coupled receptor that functions as a primary sensor for extracellular calcium ions (Ca²⁺), maintaining systemic mineral ion homeostasis within a narrow physiological range (1.0–1.3 mM). Its activation triggers multiple intracellular signaling cascades:
In renal tubules, Calcium-Sensing Receptor activation reduces paracellular calcium reabsorption by upregulating claudin-14 in the thick ascending limb, promoting calciuresis. Conversely, in parathyroid glands, receptor activation suppresses parathyroid hormone secretion, indirectly diminishing bone resorption and renal calcium reabsorption [1] [9]. Dysregulation manifests in diseases such as:
Table 1: Calcium-Sensing Receptor Signaling Pathways and Physiological Effects
Signaling Pathway | Key Effectors | Tissue-Specific Outcome |
---|---|---|
Gq/11-PLC-IP3 | Intracellular Ca²⁺ release | Parathyroid hormone secretion inhibition |
Gi/o-AC-cAMP | Reduced cyclic adenosine monophosphate | Renal calcium reabsorption suppression |
ERK1/2 MAPK | Transcriptional regulation | Cell proliferation/differentiation modulation |
Claudin-14 induction | Tight junction modification | Inhibition of paracellular Ca²⁺ transport |
The Calcium-Sensing Receptor’s central role in mineral homeostasis established it as a therapeutic target in the early 1990s. Initial strategies focused on calcimimetics (e.g., cinacalcet), which potentiate receptor sensitivity to extracellular Ca²⁺ and treat hyperparathyroidism. However, their use is limited by hypocalcemia risk and inadequate efficacy in non-parathyroid disorders [2] [7]. This spurred development of calcilytics (Calcium-Sensing Receptor antagonists), which block receptor activity to stimulate transient parathyroid hormone release. The anabolic potential of endogenous parathyroid hormone pulses was demonstrated in osteoporotic models, where intermittent administration increases bone mineral density by enhancing osteoblast activity [3] [7] [8]. Mechanistically, antagonists bind transmembrane allosteric sites, stabilizing inactive conformations:
Calcium-Sensing Receptor antagonists are classified by chemical structure and mechanism:
Clinical trials of early calcilytics (e.g., ronacaleret) failed due to insufficient bone density improvements, attributed to inadequate parathyroid hormone pulsatility or rapid receptor desensitization [7] [8]. Next-generation antagonists like antagonist 18c aim to overcome these limitations through optimized pharmacokinetics and biased signaling. Their therapeutic scope now extends beyond osteoporosis to:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: